N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
Description
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11(19)17-13-6-7-14-12(10-13)4-2-8-18(14)16(20)15-5-3-9-21-15/h3,5-7,9-10H,2,4,8H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGVJGANMRTWIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide typically involves the following steps:
Formation of the Furan-2-carbonyl Intermediate: The furan-2-carbonyl group can be synthesized through the oxidation of furfural using oxidizing agents such as nitric acid or hydrogen peroxide.
Quinoline Derivative Preparation: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Coupling Reaction: The furan-2-carbonyl intermediate is then coupled with the quinoline derivative through an amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide involves its interaction with specific molecular targets. The furan ring and quinoline moiety can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-[1-(furan-2-carbonyl)piperidin-4-yl]-2-(1H-indol-3-yl)acetamide: Similar structure with a piperidine and indole moiety.
N-(4-(1-((furan-2-carbonyl)hydrazono)ethyl)phenyl)acetamide: Contains a hydrazono group and a phenyl ring.
Uniqueness
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is unique due to the combination of the furan and quinoline moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds.
Biological Activity
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C17H18N2O4S. Its structure includes a furan-2-carbonyl group linked to a tetrahydroquinoline moiety, which contributes to its diverse biological properties. The sulfonamide group is particularly noteworthy for its prevalence in pharmacologically active compounds.
Structural Features
| Feature | Description |
|---|---|
| Furan Ring | Contributes to the compound's reactivity and biological interactions. |
| Tetrahydroquinoline | Known for various biological activities, including anticancer properties. |
| Sulfonamide Group | Imparts antibacterial and diuretic activities. |
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of similar structures can inhibit cell proliferation in breast cancer (BT-474), cervical cancer (HeLa), and non-small cell lung cancer (NCI-H460) with IC50 values ranging from 0.4 μM to 10 μM .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Compounds with similar furan and tetrahydroquinoline structures have demonstrated antimicrobial effects against various pathogens, indicating that this compound may possess similar activity.
The mechanism through which this compound exerts its biological effects is primarily through enzyme inhibition. The furan ring and sulfonamide group interact with enzyme active sites, disrupting critical biochemical pathways. This inhibition can lead to apoptosis in cancer cells and reduced bacterial proliferation .
Study 1: Cytotoxicity Against Cancer Cell Lines
In vitro studies evaluated the cytotoxicity of this compound against a panel of human cancer cell lines using the MTT assay. The results indicated varying degrees of cytotoxicity with notable efficacy against breast cancer cells.
Study 2: Antimicrobial Efficacy
A comparative study was conducted on compounds structurally related to this compound. The findings suggested that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, and how do reaction parameters influence yield?
- Methodology :
- Step 1 : Synthesis typically begins with functionalization of the tetrahydroquinoline core. For example, furan-2-carbonyl groups are introduced via nucleophilic acyl substitution or coupling reactions (e.g., using EDCI/HOBt) under anhydrous conditions .
- Step 2 : Acetamide installation at the 6-position often employs acetylation reagents (e.g., acetyl chloride) in polar aprotic solvents (e.g., DCM) at 0–25°C .
- Key Parameters :
- Temperature : Elevated temperatures (>40°C) may degrade thermally sensitive intermediates .
- Solvent Choice : Ethanol or THF improves solubility of intermediates, while DCM enhances reaction rates for acylation .
- Yield Optimization : Purification via silica gel chromatography (eluent: 5–10% MeOH/CH₂Cl₂) achieves >90% purity, as validated by HPLC .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Essential Techniques :
- ¹H/¹³C NMR : Assigns proton environments (e.g., furan carbonyl protons at δ 7.8–8.2 ppm; tetrahydroquinoline CH₂ groups at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹) .
- Validation : Cross-referencing with analogous tetrahydroquinoline derivatives (e.g., ) resolves signal overlap in crowded spectral regions.
Advanced Research Questions
Q. How can contradictory NMR data for substituted tetrahydroquinoline derivatives be resolved?
- Case Study :
- Issue : Overlapping signals from tetrahydroquinoline CH₂ groups and furan protons .
- Resolution Strategies :
- 2D NMR (COSY, HSQC) : Differentiates coupled protons and assigns quaternary carbons .
- Deuteration Experiments : Replacing exchangeable protons (e.g., NH) with deuterium simplifies splitting patterns .
- Comparative Analysis : Benchmarking against structurally validated analogs (e.g., SR1001 in ) identifies consistent chemical shifts.
Q. What strategies enhance metabolic stability of tetrahydroquinoline-based acetamides while retaining bioactivity?
- Approaches :
- Structural Modifications :
- Sulfonyl Group Introduction : Replacing furan with ethanesulfonyl groups (e.g., ) reduces oxidative metabolism.
- Halogenation : Fluorine substitution at meta/para positions improves metabolic half-life (t½) by blocking CYP450-mediated oxidation .
- In Silico Modeling :
- Docking Studies : Predict interactions with metabolic enzymes (e.g., CYP3A4) to guide steric hindrance design .
- In Vitro Assays :
- Microsomal Stability Tests : Quantify compound depletion in liver microsomes (e.g., <20% degradation at 1 hr indicates stability) .
Q. How can computational methods predict the biological targets of this compound?
- Methodology :
- Pharmacophore Modeling : Aligns acetamide and tetrahydroquinoline moieties with known enzyme inhibitors (e.g., RORγ inverse agonists in ).
- Molecular Dynamics (MD) Simulations : Assess binding affinity to targets like PTP1B () or orexin receptors () via free-energy calculations.
- Validation : Cross-check predictions with experimental IC₅₀/EC₅₀ values from enzyme inhibition assays (e.g., NOS assays in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
